11-Maleimidoundecanoic Acid Hydrazide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

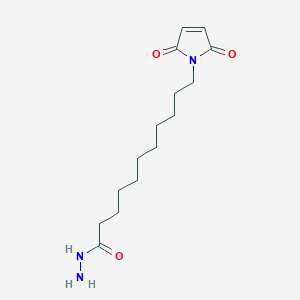

2D Structure

特性

IUPAC Name |

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGQCJDEFYSDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403304 | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-62-7 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 11-Maleimidoundecanoic Acid Hydrazide: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Maleimidoundecanoic Acid Hydrazide, commonly known as KMUH, is a versatile heterobifunctional crosslinking reagent that has garnered significant attention in the fields of bioconjugation, drug delivery, and diagnostics. Its unique molecular architecture, featuring a sulfhydryl-reactive maleimide (B117702) group and a carbonyl-reactive hydrazide moiety separated by a long 11-carbon atom spacer arm, enables the precise and stable linkage of diverse biomolecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the development of Antibody-Drug Conjugates (ADCs) and the functionalization of surfaces. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Introduction

This compound (KMUH) is a chemical tool of significant interest in the realm of life sciences and pharmaceutical development. It belongs to the class of heterobifunctional crosslinkers, meaning it possesses two different reactive groups that can specifically and sequentially react with distinct functional groups on other molecules. This characteristic allows for the controlled and directional conjugation of biomolecules, such as proteins, peptides, and carbohydrates, which is crucial for the construction of complex and functional bioactive conjugates.

The core structure of KMUH consists of a maleimide group at one terminus, a hydrazide group at the other, and a flexible 11-carbon aliphatic spacer arm in between. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1] The hydrazide group, on the other hand, readily reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] This dual reactivity makes KMUH an ideal linker for a wide array of applications, including the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the immobilization of glycoproteins on surfaces, and the creation of pH-sensitive drug delivery systems.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | KMUH, N-(κ-Maleimidoundecanoic acid) hydrazide | |

| CAS Number | 359436-62-7 | [1][2][3] |

| Molecular Formula | C₁₅H₂₅N₃O₃ | [1][2][3] |

| Molecular Weight | 295.38 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Spacer Arm Length | 19.0 Å | [1] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). | |

| Storage | Store at -20°C, desiccated. | [3] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis can be valuable for specialized applications or custom modifications. A general synthetic route involves a multi-step process:

-

Protection of Hydrazine (B178648): The synthesis typically begins with the protection of one of the amino groups of hydrazine to prevent side reactions.

-

Coupling with Undecanoic Acid Derivative: The protected hydrazine is then reacted with a derivative of undecanoic acid that has a leaving group at one end and a precursor to the maleimide group at the other.

-

Formation of the Maleimide Ring: The maleimide ring is then formed, often through a cyclization reaction.

-

Deprotection of the Hydrazide: Finally, the protecting group on the hydrazide is removed to yield the final product.

Reactivity and Mechanism of Action

The utility of this compound stems from the specific reactivity of its two terminal functional groups.

Maleimide-Thiol Reaction

The maleimide group reacts specifically with sulfhydryl groups (thiols) via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5 and results in the formation of a stable thioether bond.[4] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, although the reaction with thiols is significantly faster within the optimal pH range.

Hydrazide-Carbonyl Reaction

The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This reaction is typically carried out in a slightly acidic buffer (pH 4-6) to facilitate the dehydration step of the reaction. The resulting hydrazone bond is relatively stable under physiological conditions (pH 7.4) but can be designed to be acid-labile, cleaving in the more acidic environments of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0).[5] This pH-sensitive cleavage is a key feature exploited in the design of ADCs for targeted drug release within cancer cells.[5] Research has shown that hydrazone bonds formed with KMUH have a half-life of 48 hours at pH 7.4.[1] Furthermore, pH-responsive nanocarriers utilizing KMUH-based hydrazone linkages demonstrated approximately 80% drug release at pH 5.0, simulating the endosomal environment, compared to less than 20% release at the physiological pH of 7.4.[1]

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound.

Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a general two-step procedure for conjugating a cytotoxic drug containing a carbonyl group to an antibody with available cysteine residues using KMUH.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2)

-

This compound (KMUH)

-

Cytotoxic drug with a carbonyl group

-

Reducing agent (e.g., TCEP-HCl)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., N-acetylcysteine)

-

Reaction buffers:

-

Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA

-

Conjugation Buffer B: Acetate buffer, pH 5.0

-

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Analytical equipment for characterization (e.g., HIC-HPLC, SEC-HPLC, Mass Spectrometry)

Procedure:

Step 1: Reaction of Antibody with KMUH (Maleimide-Thiol Conjugation)

-

Antibody Reduction (Optional): If the antibody's hinge region disulfides are to be used for conjugation, partially reduce the antibody. Dissolve the antibody in Conjugation Buffer A. Add a 2-5 molar excess of TCEP-HCl. Incubate at 37°C for 1-2 hours.

-

Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer A.

-

KMUH Preparation: Prepare a 10 mM stock solution of KMUH in anhydrous DMSO or DMF.

-

Conjugation: To the reduced and desalted antibody solution, add a 5-20 molar excess of the KMUH stock solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.

-

Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of KMUH. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess KMUH and quenching reagent by buffer exchange into Conjugation Buffer B using a desalting column. The product is the antibody-KMUH conjugate.

Step 2: Reaction of Antibody-KMUH with Carbonyl-Containing Drug (Hydrazide-Carbonyl Conjugation)

-

Drug Preparation: Prepare a stock solution of the carbonyl-containing cytotoxic drug in a suitable organic solvent (e.g., DMSO).

-

Conjugation: To the purified antibody-KMUH conjugate in Conjugation Buffer B, add a 2-10 molar excess of the drug stock solution.

-

Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. The reaction should be protected from light if the drug is light-sensitive.

-

Purification: Purify the resulting ADC from excess drug and solvent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.

Protocol for Glycoprotein (B1211001) Immobilization on a Surface

This protocol outlines the steps for covalently attaching glycoproteins to a hydrazide-activated surface, which can be prepared using KMUH.

Materials:

-

Surface with a suitable functional group for reaction with the maleimide end of KMUH (e.g., a thiol-modified surface).

-

This compound (KMUH)

-

Glycoprotein of interest

-

Sodium periodate (B1199274) (NaIO₄)

-

Activation Buffer: PBS, pH 7.2

-

Oxidation Buffer: Acetate buffer, pH 5.5

-

Coupling Buffer: Acetate buffer, pH 5.0

-

Blocking Buffer: Tris-buffered saline (TBS) with 3% BSA

-

Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

Step 1: Preparation of a Hydrazide-Functionalized Surface

-

Surface Activation: Start with a surface that has been functionalized with thiol groups.

-

KMUH Reaction: Prepare a solution of KMUH in Activation Buffer. Immerse the thiol-functionalized surface in the KMUH solution and incubate for 2-4 hours at room temperature to form a covalent thioether bond.

-

Washing: Thoroughly wash the surface with Activation Buffer and then with deionized water to remove any unreacted KMUH. The surface is now functionalized with hydrazide groups.

Step 2: Immobilization of the Glycoprotein

-

Glycoprotein Oxidation: Dissolve the glycoprotein in Oxidation Buffer. Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM. Incubate the reaction for 30 minutes at room temperature in the dark. This step oxidizes the cis-diol groups on the carbohydrate moieties of the glycoprotein to aldehydes.

-

Removal of Oxidant: Remove the excess sodium periodate by buffer exchange into Coupling Buffer using a desalting column.

-

Immobilization: Immerse the hydrazide-functionalized surface in the solution of the oxidized glycoprotein. Incubate for 2-4 hours at room temperature or overnight at 4°C to allow the formation of hydrazone bonds.

-

Blocking: Block any remaining reactive sites on the surface by incubating with Blocking Buffer for 1 hour at room temperature.

-

Final Washing: Wash the surface extensively with PBST and then with deionized water to remove any non-covalently bound protein. The glycoprotein is now covalently immobilized on the surface.

Data Presentation

This section summarizes key quantitative data related to the performance of this compound in a tabular format for easy comparison.

Table 1: Reaction Kinetics and Stability

| Parameter | Condition | Value | Reference |

| Maleimide-Thiol Reaction pH Optimum | Aqueous Buffer | 6.5 - 7.5 | [4] |

| Hydrazone Bond Formation pH Optimum | Aqueous Buffer | 4.0 - 6.0 | |

| Hydrazone Bond Half-life | pH 7.4 | 48 hours | [1] |

| Drug Release from pH-sensitive Nanocarriers | pH 5.0 | ~80% | [1] |

| Drug Release from pH-sensitive Nanocarriers | pH 7.4 | <20% | [1] |

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC) using KMUH.

Signaling Pathway: ADC Mechanism of Action

Caption: Mechanism of action of an ADC with a pH-sensitive hydrazone linker, leading to targeted cell death.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and biotechnology. Its well-defined reactivity and long spacer arm provide a reliable method for the creation of sophisticated bioconjugates. The ability to form stable thioether bonds and pH-sensitive hydrazone linkages makes it particularly well-suited for the construction of Antibody-Drug Conjugates designed for targeted cancer therapy. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to effectively harness the potential of this compound in their research endeavors. As the field of bioconjugation continues to evolve, the demand for well-characterized and reliable crosslinkers like KMUH is expected to grow, further driving innovation in targeted therapeutics and diagnostics.

References

- 1. This compound (359436-62-7) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

N-κ-maleimidoundecanoic acid hydrazide (KMUH): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-κ-maleimidoundecanoic acid hydrazide (KMUH) is a heterobifunctional crosslinker integral to the field of bioconjugation. Its unique chemical architecture, featuring a sulfhydryl-reactive maleimide (B117702) group and a carbonyl-reactive hydrazide moiety, enables the covalent linkage of diverse biomolecules. This guide provides an in-depth exploration of KMUH, its chemical properties, reaction mechanisms, and detailed protocols for its application, with a focus on empowering researchers in the development of advanced biotherapeutics and diagnostic agents.

Core Principles and Chemical Properties

KMUH is characterized by a long, flexible 11-atom (19.0 Å) aliphatic spacer arm that separates the two reactive functional groups.[1][2] This extended spacer minimizes steric hindrance between the conjugated molecules, preserving their native conformations and biological activities. The maleimide group exhibits high selectivity for sulfhydryl groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[2] Conversely, the hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[3] Aldehydes can be generated on glycoproteins through mild oxidation of their carbohydrate moieties.[3]

Quantitative Data Summary

For ease of reference, the key quantitative properties of KMUH are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight (TFA salt) | 409.40 g/mol | [4][5] |

| Molecular Weight (free base) | 295.38 g/mol | [1] |

| Molecular Formula (TFA salt) | C₁₇H₂₆F₃N₃O₅ | [5] |

| Molecular Formula (free base) | C₁₅H₂₅N₃O₃ | [1] |

| Spacer Arm Length | 19.0 Å (11 atoms) | [1][2] |

| Solubility | Soluble in DMF and DMSO; not water-soluble. | [4] |

| Purity | ≥ 95% | [5] |

| Storage | Store desiccated at 2-8°C for long-term storage. | [5] |

| Reactive Groups | Maleimide and Hydrazide | [4] |

| Reactivity | Sulfhydryl and Carbonyl (Aldehyde)/Carboxyl (with EDC) | [4] |

Reaction Mechanisms and Signaling Pathways

The utility of KMUH lies in the distinct and controllable reactivity of its two functional ends. The conjugation process is typically performed sequentially to prevent self-conjugation and ensure the formation of well-defined bioconjugates.

Maleimide-Thiol Conjugation

The maleimide group of KMUH reacts with a free sulfhydryl group (e.g., from a cysteine residue in a protein or peptide) via a Michael addition reaction. This reaction is highly efficient and specific at a pH range of 6.5-7.5, resulting in the formation of a stable thioether bond.[2] At pH values above 7.5, the maleimide group may exhibit some reactivity towards primary amines.[3]

Figure 1: Maleimide-Thiol Conjugation Pathway.

Hydrazide-Carbonyl Conjugation

The hydrazide moiety of KMUH reacts with a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond.[3] This reaction is most efficient at a pH of 5.0-7.0.[5] Carbonyl groups can be introduced into biomolecules, such as glycoproteins, by gentle oxidation of their sugar residues with sodium meta-periodate.[3] Furthermore, the hydrazide group can also be conjugated to carboxyl groups in the presence of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide bond.[3]

Figure 2: Hydrazide-Carbonyl Conjugation Pathway.

Experimental Protocols

The following section provides a detailed, two-step protocol for the conjugation of a sulfhydryl-containing protein to a glycoprotein (B1211001) using KMUH. This protocol is a representative example and may require optimization based on the specific biomolecules being conjugated.

Materials and Reagents

-

Sulfhydryl-containing protein (Protein-SH)

-

Glycoprotein

-

KMUH (N-κ-maleimidoundecanoic acid hydrazide)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Sodium Acetate (B1210297) Buffer, 0.1 M, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

Desalting columns

-

Reaction tubes

Experimental Workflow Diagram

Figure 3: Experimental Workflow for Glycoprotein-Protein Conjugation using KMUH.

Step 1: Oxidation of Glycoprotein

-

Buffer Exchange: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer, pH 5.5.

-

Periodate Solution Preparation: Prepare a fresh solution of 20 mM sodium meta-periodate in the same acetate buffer. Protect the solution from light.

-

Oxidation Reaction: Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.[3] Incubate the reaction for 30 minutes at 4°C in the dark.

-

Purification: Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.2. The resulting solution contains the glycoprotein with reactive aldehyde groups.

Step 2: Reaction of Activated Glycoprotein with KMUH

-

KMUH Solution Preparation: Immediately before use, dissolve KMUH in DMF or DMSO to a concentration of 10-50 mM.[3]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved KMUH to the activated glycoprotein solution.[2] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature.

-

Purification: Remove excess, unreacted KMUH using a desalting column equilibrated with PBS, pH 7.2. The eluate contains the KMUH-activated glycoprotein.

Step 3: Conjugation of KMUH-Activated Glycoprotein to Sulfhydryl-Containing Protein

-

Protein Preparation: Dissolve the sulfhydryl-containing protein in PBS, pH 7.2. If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.[3]

-

Final Conjugation: Add the KMUH-activated glycoprotein to the sulfhydryl-containing protein. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined empirically.[2]

-

Incubation: Incubate the final reaction mixture for 2 hours at room temperature or 4 hours at 4°C.[3]

-

Purification and Characterization: The final conjugate can be purified from unreacted components by size-exclusion chromatography (SEC). The purity and identity of the conjugate should be confirmed by SDS-PAGE, and the extent of conjugation can be determined by techniques such as mass spectrometry.

Applications in Research and Drug Development

The unique properties of KMUH make it a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): KMUH is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[5] The long spacer arm can be particularly advantageous in this context, potentially improving the pharmacokinetic properties of the ADC.

-

Protein-Protein Conjugation: It facilitates the creation of well-defined protein-protein conjugates for studying protein interactions or creating bifunctional fusion proteins.[3]

-

Immobilization of Biomolecules: KMUH can be used to attach proteins or peptides to surfaces for applications in biosensors and immunoassays.

-

Targeted Drug Delivery: By conjugating targeting ligands (e.g., peptides) to drug-loaded nanoparticles or liposomes, KMUH can enhance the specificity of drug delivery systems.[5]

Conclusion

N-κ-maleimidoundecanoic acid hydrazide (KMUH) is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of a wide range of biomolecules. Its long, flexible spacer arm and well-defined reactive ends provide researchers with a high degree of control over the conjugation process. The detailed protocols and fundamental principles outlined in this guide are intended to facilitate the successful application of KMUH in the development of innovative bioconjugates for therapeutic and diagnostic purposes. As the field of bioconjugation continues to evolve, reagents like KMUH will undoubtedly play a crucial role in advancing the frontiers of medicine and biotechnology.

References

- 1. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Thermo Scientific™ KMUH (N-κ-maleimidoundecanoic acid hydrazide) | Fisher Scientific [fishersci.ca]

- 5. κ-Maleimidoundecanoic Acid Hydrazide (KMUH) - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Heterobifunctional Crosslinker Maleimide Hydrazide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers featuring maleimide (B117702) and hydrazide reactive groups. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemistry, applications, and practical considerations for utilizing these powerful bioconjugation reagents.

Core Principles of Maleimide-Hydrazide Crosslinkers

Heterobifunctional crosslinkers are reagents with two different reactive groups, allowing for the sequential and specific conjugation of two different biomolecules.[1] Maleimide-hydrazide crosslinkers, such as 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH), are designed to connect molecules containing sulfhydryl (thiol) groups to molecules with carbonyl groups (aldehydes or ketones).[1] This specificity makes them invaluable tools in creating well-defined bioconjugates.[1][2]

The maleimide group is highly selective for sulfhydryl groups, typically found in cysteine residues of proteins.[2] The hydrazide group reacts with carbonyl groups, which can be naturally present in molecules like carbohydrates or can be generated by the oxidation of vicinal diols in glycoproteins.[3]

Maleimide-Thiol Reaction

The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond (specifically, a thiosuccinimide adduct).[4][5] This reaction is highly efficient and chemoselective under mild, near-neutral pH conditions.[4][5]

Key Characteristics:

-

Specificity: Highly selective for thiol groups.[4]

-

pH Dependence: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[2][6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] Above pH 8.5, reactivity towards primary amines increases, and the maleimide group is prone to hydrolysis into a non-reactive maleamic acid.[2][7]

-

Stability: The resulting thiosuccinimide linkage is generally stable.[2] However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[8][9] Hydrolysis of the thiosuccinimide ring can occur, which paradoxically leads to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[9][10][11]

Hydrazide-Carbonyl Reaction

The hydrazide group reacts with aldehydes and ketones to form a hydrazone bond.[3][12] This condensation reaction is also pH-dependent and is typically catalyzed by acid.[13][14]

Key Characteristics:

-

Specificity: Reacts with aldehydes and ketones.[3]

-

pH Dependence: The reaction is favored under mildly acidic conditions (pH 5-7).[15] At very low pH, the hydrazide can be protonated, losing its nucleophilicity, while at high pH, the carbonyl group is not sufficiently protonated for the reaction to proceed efficiently.[13]

-

Stability: The hydrazone bond is stable at neutral pH but is susceptible to hydrolysis in acidic environments.[12][16] This pH-sensitive nature is a key feature, often exploited for the controlled release of drugs in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[12][16] Aromatic hydrazones are generally more stable than aliphatic ones.[16][17]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for the maleimide-thiol and hydrazide-carbonyl reactions.

| Parameter | Optimal Value/Range | Notes |

| pH | 6.5 - 7.5 | Maximizes selectivity for thiols over amines and minimizes hydrolysis of the maleimide group.[2][6] |

| Temperature | Room Temperature (20-25°C) | The reaction is efficient at ambient temperatures. |

| Reaction Time | 30 minutes - 2 hours | Reaction times can vary based on reactant concentrations and the specific biomolecules involved.[7] |

| Buffer Composition | Phosphate, HEPES, Tris buffers | Buffers should be free of extraneous thiols (e.g., DTT, beta-mercaptoethanol).[2] TCEP can be used as a reducing agent as it does not contain a thiol group.[2] EDTA can be included to chelate metals that may oxidize thiols.[2] |

| Molar Ratio | 2:1 to 5:1 (maleimide:thiol) | A molar excess of the maleimide-containing reagent is often used to ensure complete reaction with the available thiols.[7] |

Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation.

| Parameter | Optimal Value/Range | Notes |

| pH | 5.0 - 7.0 | Mildly acidic conditions catalyze the reaction.[15] |

| Temperature | Room Temperature to 37°C | The reaction can be performed at ambient or physiological temperatures. |

| Reaction Time | 1 - 24 hours | Reaction times are generally longer than for maleimide-thiol reactions and depend on the reactivity of the carbonyl group. |

| Buffer Composition | Acetate or Phosphate buffers | The choice of buffer should maintain the desired pH. |

| Catalyst (Optional) | Aniline and its derivatives | Can be used to accelerate the reaction, although often not necessary.[18] |

Table 2: Optimal Reaction Conditions for Hydrazide-Carbonyl Conjugation.

Experimental Protocols

General Two-Step Protocol for Protein-Glycoprotein Conjugation

This protocol outlines the general steps for conjugating a thiol-containing protein to a glycoprotein (B1211001) using a maleimide-hydrazide crosslinker.

Materials:

-

Maleimide-hydrazide crosslinker (e.g., MPBH)

-

Thiol-containing protein

-

Glycoprotein

-

Sodium meta-periodate

-

Reaction Buffer A (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Reaction Buffer B (e.g., 100 mM Acetate, pH 5.5)

-

Quenching reagent for periodate (B1199274) (e.g., glycerol)

-

Quenching reagent for maleimide (e.g., free cysteine or beta-mercaptoethanol)

-

Desalting columns

Procedure:

Step 1: Oxidation of Glycoprotein

-

Dissolve the glycoprotein in Reaction Buffer B.

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

-

Incubate the reaction in the dark for 30 minutes at room temperature.

-

Quench the reaction by adding glycerol.

-

Remove excess periodate and byproducts using a desalting column equilibrated with Reaction Buffer B. The resulting solution contains the aldehyde-activated glycoprotein.

Step 2: Reaction of Crosslinker with Aldehyde-Activated Glycoprotein

-

Dissolve the maleimide-hydrazide crosslinker in a suitable solvent (e.g., DMSO) and add it to the aldehyde-activated glycoprotein solution. A 10-50 fold molar excess of the crosslinker is typically used.

-

Incubate for 1-2 hours at room temperature.

-

Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer A. This results in a maleimide-activated glycoprotein.

Step 3: Conjugation of Maleimide-Activated Glycoprotein with Thiol-Containing Protein

-

If the thiol-containing protein has disulfide bonds, they may need to be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes.[19] Remove the TCEP using a desalting column equilibrated with Reaction Buffer A.

-

Immediately add the maleimide-activated glycoprotein to the thiol-containing protein.

-

Incubate for 1-2 hours at room temperature.

-

Quench any unreacted maleimide groups by adding a free thiol like cysteine to the reaction mixture.

-

Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods.

Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol describes the conjugation of a drug-linker containing a hydrazide to an antibody with engineered cysteines.

Materials:

-

Antibody with available cysteine residues

-

Drug-linker with a maleimide group

-

Reducing agent (e.g., TCEP)

-

Conjugation Buffer (e.g., PBS with EDTA, pH 7.0)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., SEC-HPLC)

Procedure:

-

Antibody Reduction: Dissolve the antibody in Conjugation Buffer. Add a controlled molar excess of TCEP to reduce the interchain disulfide bonds. Incubate for 1-2 hours at 37°C. Remove excess TCEP using a desalting column.

-

Drug-Linker Conjugation: Dissolve the maleimide-containing drug-linker in a co-solvent like DMSO. Add the drug-linker solution to the reduced antibody at a specific molar ratio.

-

Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature. Protect from light if the drug is light-sensitive.

-

Quenching: Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the antibody.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using size-exclusion chromatography or hydrophobic interaction chromatography.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Mandatory Visualizations

Caption: Reaction scheme of maleimide-hydrazide crosslinkers.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Logic for studying protein interactions using a crosslinker.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. bachem.com [bachem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. benchchem.com [benchchem.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrazone - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. korambiotech.com [korambiotech.com]

- 16. benchchem.com [benchchem.com]

- 17. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biotium.com [biotium.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 11-Maleimidoundecanoic Acid Hydrazide: Solubility and Stability

Introduction

This compound is a heterobifunctional crosslinker essential in bioconjugation, targeted drug delivery, and materials science.[1] Its structure features a maleimide (B117702) group that reacts with sulfhydryl groups and a hydrazide group for conjugation to carbonyls (aldehydes and ketones).[1][2][3] These two reactive ends are separated by a long, 11-carbon aliphatic spacer arm (approximately 19.0 Å), which provides significant reach for crosslinking applications.[1][3] This guide provides a comprehensive overview of the solubility and stability of this crosslinker, complete with experimental protocols and logical diagrams to aid researchers in its effective application.

Solubility

The solubility of this compound is a critical factor for its use in both aqueous and organic media. While the long carbon chain imparts significant hydrophobicity, the terminal reactive groups provide some polarity. Generally, the compound exhibits poor solubility in aqueous buffers, a common challenge for maleimide linkers without solubility-enhancing modifications like polyethylene (B3416737) glycol (PEG).[4][5]

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Aqueous Buffers (e.g., PBS) | Insoluble / Very Low | The hydrophobic 11-carbon spacer limits solubility in water.[6] |

| Dimethylformamide (DMF) | Soluble | Recommended as a solvent for creating stock solutions.[6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a solvent for creating stock solutions.[6][7] |

Chemical Stability

The stability of this compound is dictated by its two reactive moieties: the maleimide group and the hydrazide group. Their reactivity and stability are highly dependent on factors such as pH and temperature.

Maleimide Group Stability

The maleimide group is highly reactive towards sulfhydryl groups (thiols), typically found in cysteine residues of proteins. However, it is also susceptible to degradation, primarily through hydrolysis.

-

pH Dependence : The pH of the reaction buffer is the most critical parameter for maleimide stability and reactivity.[8] The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .[8][9][10][11]

-

Below pH 6.5 : The reaction rate is significantly slower due to the protonation of the thiol group, which reduces its nucleophilicity.[8]

-

Above pH 7.5 : The maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[8][9][10][11] This hydrolysis is irreversible and renders the crosslinker inactive. The rate of hydrolysis increases with pH.[9][12] At pH > 8.5, the maleimide can also react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[10]

-

-

Aqueous Instability : Due to the potential for hydrolysis, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[9] Long-term storage in aqueous buffers is not recommended.[9]

-

Conjugate Stability (Retro-Michael Reaction) : The thioether bond formed between the maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols.[9][13] This can lead to deconjugation and is a critical consideration for the stability of the final conjugate in vivo.[13][14]

Table 2: pH Effects on Maleimide Group Stability and Reactivity

| pH Range | Stability/Reactivity Characteristic | Competing Reactions |

| < 6.5 | High stability, but slow reaction rate with thiols.[8] | - |

| 6.5 - 7.5 | Optimal for specific reaction with thiols. [8][10][11] | Minimal. |

| > 7.5 | Decreased stability; susceptible to hydrolysis.[8][9][15] | Reaction with primary amines becomes competitive.[8][9] |

Hydrazide and Hydrazone Bond Stability

The hydrazide group reacts with carbonyls (aldehydes and ketones) via a condensation reaction to form a stable hydrazone bond.[1][16] This reaction is commonly used to label glycoproteins after their carbohydrate moieties have been oxidized to create aldehydes.[1][3]

-

Hydrazone Bond Stability : The resulting hydrazone bond is generally stable but can be cleaved under acidic conditions. This pH-dependent stability is a key feature exploited in drug delivery systems designed to release a payload in the acidic environment of endosomes or tumors (pH ~5.0).[1]

-

Quantitative Stability Data : Hydrazone bonds formed using this compound have been shown to have a hydrolysis half-life of approximately 48 hours at pH 7.4.[1] In a simulated endosomal environment (pH 5.0), nanocarriers linked via these bonds showed 80% drug release, compared to less than 20% at neutral pH 7.4.[1]

Table 3: Stability of the Hydrazone Bond Formed by this compound

| pH | Stability | Application Context |

| 5.0 | Labile (prone to hydrolysis) | Acid-triggered drug release (e.g., in endosomes/tumors).[1] |

| 7.4 | Relatively Stable (t½ ≈ 48 hours) | Stable under physiological conditions.[1] |

Storage and Handling

Proper storage is crucial to maintain the integrity of the crosslinker.

Table 4: Recommended Storage Conditions

| Condition | Temperature | Notes |

| Long-Term | -20°C[17] or 2-8°C[18] | Store desiccated to protect from moisture.[2] |

| Stock Solutions | -20°C | Prepare in an anhydrous solvent like DMSO or DMF and use promptly.[7] Protect from light.[7] |

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation (e.g., Labeling a Protein)

This protocol outlines the general steps for conjugating the maleimide group of the crosslinker to a sulfhydryl-containing biomolecule.

-

Buffer Preparation :

-

Prepare a reaction buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris at a pH of 7.0-7.5.[7][8]

-

Ensure the buffer is free of any extraneous thiol-containing compounds like DTT or beta-mercaptoethanol.[10] TCEP is a suitable reducing agent as it does not contain a thiol group and does not need to be removed prior to the reaction.[7][10]

-

Degas the buffer immediately before use to minimize oxidation of free sulfhydryls.

-

-

Protein/Biomolecule Preparation :

-

If the target sulfhydryl groups are present as disulfide bonds, they must first be reduced. Incubate the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[7]

-

Remove the reducing agent (if not TCEP) using a desalting column.

-

Dissolve the thiol-containing molecule in the prepared reaction buffer at a concentration of 1-10 mg/mL.[11]

-

-

Crosslinker Preparation :

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]

-

-

Conjugation Reaction :

-

Purification :

-

Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[13]

-

Protocol 2: Hydrazide-Carbonyl Conjugation (e.g., Labeling a Glycoprotein)

This protocol describes the conjugation of the hydrazide moiety to an aldehyde group, typically generated by oxidizing carbohydrates on a glycoprotein (B1211001).

-

Glycoprotein Preparation and Oxidation :

-

Dissolve the glycoprotein in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5).

-

To generate aldehyde groups from cis-diol sugars, treat the glycoprotein with an oxidizing agent like sodium periodate (B1199274) (NaIO₄). The concentration and reaction time will depend on the specific glycoprotein.

-

Quench the reaction by adding a quenching agent like glycerol.

-

Remove excess periodate and byproducts by buffer exchange using a desalting column.

-

-

Crosslinker Preparation :

-

Dissolve the this compound in a minimal amount of DMSO or DMF.

-

-

Conjugation Reaction :

-

Add the dissolved crosslinker to the oxidized glycoprotein solution. The reaction is typically carried out at room temperature for several hours to overnight. The optimal pH is often slightly acidic to neutral.

-

The reaction forms a stable hydrazone bond between the crosslinker and the glycoprotein.

-

-

Purification :

-

Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted crosslinker.

-

Visualizations

The following diagrams illustrate the key chemical reactions and logical workflows associated with this compound.

Caption: Reaction pathways of the maleimide group.

Caption: Formation of a hydrazone bond via condensation.

References

- 1. This compound (359436-62-7) for sale [vulcanchem.com]

- 2. Thermo Scientific KMUH (N- -maleimidoundecanoic acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]

- 3. N-(kappa-Maleimidoundecanoic acid) hydrazide - Soltec Ventures [soltecventures.com]

- 4. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 6. Thermo Scientific™ KMUH (N-κ-maleimidoundecanoic acid hydrazide) | Fisher Scientific [fishersci.ca]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydrazone - Wikipedia [en.wikipedia.org]

- 17. This compound - Immunomart [immunomart.com]

- 18. κ-Maleimidoundecanoic Acid Hydrazide (KMUH) - Creative Biolabs [creative-biolabs.com]

A Technical Guide to 11-Maleimidoundecanoic Acid Hydrazide (KMUH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the heterobifunctional crosslinker, 11-Maleimidoundecanoic Acid Hydrazide, often abbreviated as KMUH. It details the critical spacer arm length, molecular properties, and a comprehensive experimental protocol for its use in bioconjugation.

Core Molecular Characteristics

This compound is a crosslinking reagent that possesses two distinct reactive groups separated by a long, aliphatic carbon chain. This structure enables the covalent joining of two different molecules. The key reactive moieties are a maleimide (B117702) group, which reacts specifically with sulfhydryl (-SH) groups, and a hydrazide group (-NHNH2), which targets carbonyl groups (aldehydes and ketones).

The spacer arm, an 11-carbon chain, provides significant distance between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation |

| Spacer Arm Length | 19.0 Å | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₅N₃O₃ | [1][5] |

| Molecular Weight | 295.38 g/mol | [1][3] |

| Reactive Groups | Maleimide, Hydrazide | [1][2][4] |

| Reactivity Target 1 (Maleimide) | Sulfhydryl groups (-SH) | [2][6] |

| Reactivity Target 2 (Hydrazide) | Carbonyl groups (aldehydes, ketones) | [2][4] |

| Spacer Composition | 11-carbon aliphatic chain | [1][3] |

| Cleavability | Non-cleavable | [2][4] |

Molecular Structure and Functional Components

The structure of this compound is defined by its three key components: the sulfhydryl-reactive maleimide head, the long alkyl spacer, and the carbonyl-reactive hydrazide tail.

Experimental Protocol: Two-Step Conjugation of a Protein to a Glycoprotein (B1211001)

This protocol outlines a common application for KMUH: covalently linking a protein containing a free sulfhydryl group (Protein-SH) to a glycoprotein. The process involves first oxidizing the glycoprotein's sugar residues to create aldehyde groups, followed by a two-step conjugation reaction.

Materials:

-

This compound (KMUH)

-

Glycoprotein (e.g., an antibody like IgG)

-

Protein-SH (e.g., a thiolated enzyme or peptide)

-

Sodium meta-periodate (NaIO₄)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Oxidation Buffer: 100 mM sodium acetate, pH 5.5

-

Quenching Solution (e.g., 1 M glycerol)

-

Desalting columns

-

Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

Step 1: Oxidation of Glycoprotein Carbohydrates

-

Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-5 mg/mL.

-

Prepare a fresh solution of sodium meta-periodate in the same buffer.

-

Add the periodate (B1199274) solution to the glycoprotein solution for a final 10-20 mM periodate concentration.

-

Incubate the reaction in the dark for 30 minutes at room temperature.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-30 mM and incubate for 5-10 minutes.

-

Remove excess periodate and byproducts by passing the oxidized glycoprotein solution through a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of KMUH with Oxidized Glycoprotein

-

Immediately prepare a stock solution of KMUH (e.g., 10 mM) in anhydrous DMSO.

-

Add a 50- to 100-fold molar excess of the KMUH stock solution to the purified, oxidized glycoprotein solution.

-

Incubate for 1-2 hours at room temperature. This reaction forms a stable hydrazone bond between the KMUH hydrazide group and the newly formed aldehydes on the glycoprotein.

-

Remove excess, non-reacted KMUH using a desalting column equilibrated with Conjugation Buffer. The resulting product is a maleimide-activated glycoprotein.

Step 3: Conjugation of Maleimide-Activated Glycoprotein with Protein-SH

-

Dissolve the sulfhydryl-containing protein (Protein-SH) in Conjugation Buffer. If the protein has disulfide bonds, it may need to be reduced first using a reagent like TCEP, followed by desalting to remove the reducing agent.[7]

-

Mix the maleimide-activated glycoprotein with the Protein-SH solution at an appropriate molar ratio (e.g., 1:1 to 1:5).

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.[6]

-

The final conjugate can be purified from excess Protein-SH using methods such as size-exclusion chromatography (SEC).

Logical Workflow for Bioconjugation

The two-step conjugation strategy is critical for preventing self-polymerization and ensuring a highly specific linkage between the two target biomolecules.

References

- 1. This compound (359436-62-7) for sale [vulcanchem.com]

- 2. N-(kappa-Maleimidoundecanoic acid) hydrazide - Soltec Ventures [soltecventures.com]

- 3. interchim.fr [interchim.fr]

- 4. Thermo Scientific™ KMUH (N-κ-maleimidoundecanoic acid hydrazide) | Fisher Scientific [fishersci.ca]

- 5. This compound - Immunomart [immunomart.com]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Bioconjugation with 11-Maleimidoundecanoic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Maleimidoundecanoic Acid Hydrazide, often abbreviated as KMUH, is a heterobifunctional crosslinker essential in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][] Its structure features two distinct reactive groups at opposing ends of a long, flexible 11-carbon spacer arm (approximately 19.0 Å).[1][3] The maleimide (B117702) group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[] The hydrazide group reacts with carbonyl groups (aldehydes and ketones), which can be introduced into glycoproteins and other biomolecules through periodate (B1199274) oxidation of their carbohydrate moieties, forming a stable hydrazone linkage.[1] This dual reactivity allows for the controlled and sequential conjugation of two different molecules, minimizing the formation of undesirable homodimers.[3]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, covering detailed experimental protocols, data presentation for key quantitative parameters, and visualizations of the underlying chemical processes.

Data Presentation

The efficiency and outcome of bioconjugation reactions are highly dependent on several key parameters. The following tables summarize the recommended starting conditions for bioconjugation with this compound. Optimization may be required for specific applications.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Value/Range | Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH > 7.5, reactivity with amines increases.[] |

| Molar Ratio (Maleimide:Thiol) | 10-20:1 (for proteins); 1:1 to 5:1 (for peptides) | Excess maleimide drives the reaction to completion. For smaller molecules like peptides, a lower excess is often sufficient. |

| Reaction Time | 1 - 4 hours | Typically sufficient for high conjugation efficiency at room temperature. |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down hydrolysis of the maleimide group, especially during longer incubation times. |

| Buffer Composition | Phosphate-Buffered Saline (PBS), HEPES, MES | Buffers should be free of thiols (e.g., DTT, 2-mercaptoethanol). |

Table 2: Reaction Conditions for Hydrazide-Carbonyl (Hydrazone) Conjugation

| Parameter | Recommended Value/Range | Notes |

| pH | 4.5 - 6.0 | Mildly acidic conditions catalyze hydrazone bond formation. |

| Molar Ratio (Hydrazide:Carbonyl) | 10-50:1 | A significant excess of hydrazide is often used to maximize conjugation to the available carbonyls. |

| Reaction Time | 2 - 24 hours | Reaction kinetics can be slower than maleimide-thiol conjugation. |

| Temperature | Room Temperature (20-25°C) | |

| Buffer Composition | Acetate Buffer, MES | Amine-free buffers are recommended to avoid side reactions. |

| Catalyst (Optional) | Aniline (10-100 mM) | Aniline can significantly increase the rate of hydrazone formation. |

Table 3: Stability of Formed Linkages

| Linkage Type | pH Stability | Reductant Stability | Notes |

| Thioether (from Maleimide-Thiol) | Stable | Stable | Generally considered a stable, covalent bond. |

| Hydrazone (from Hydrazide-Carbonyl) | Reversible at low pH (< 5) | Stable | The stability is pH-dependent, which can be exploited for controlled release in acidic environments like endosomes and lysosomes.[1] |

Experimental Protocols

The following are detailed protocols for a typical two-step bioconjugation process involving the conjugation of a cytotoxic drug (containing a hydrazide-reactive carbonyl group) to an antibody (with available thiol groups) using this compound.

Protocol 1: Preparation of a Thiol-Containing Antibody

This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free sulfhydryl groups for conjugation.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.

-

Add a 10-50 fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Immediately remove the excess reducing agent using a desalting column pre-equilibrated with the Reaction Buffer.

-

Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB).

Protocol 2: Two-Step Antibody-Drug Conjugation

This protocol outlines the sequential reaction of this compound, first with the drug and then with the antibody.

Step A: Reaction of this compound with a Carbonyl-Containing Drug

Materials:

-

Carbonyl-containing drug

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0

Procedure:

-

Dissolve the carbonyl-containing drug in a minimal amount of DMSO or DMF.

-

Dissolve a 1.5 to 2-fold molar excess of this compound in DMSO or DMF.

-

Add the this compound solution to the drug solution.

-

Add the Reaction Buffer to the mixture, ensuring the final concentration of the organic solvent is less than 10%.

-

Incubate the reaction for 4-12 hours at room temperature, protected from light.

-

The resulting maleimide-activated drug can be purified by reverse-phase HPLC if necessary.

Step B: Conjugation of the Maleimide-Activated Drug to the Thiol-Containing Antibody

Materials:

-

Maleimide-activated drug from Step A

-

Reduced antibody from Protocol 1

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.0

Procedure:

-

Dissolve the maleimide-activated drug in a minimal amount of DMSO or DMF.

-

Add a 5-10 fold molar excess of the maleimide-activated drug solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent denaturation of the antibody.

-

Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C, with gentle stirring and protected from light.

-

Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine or 2-mercaptoethanol (B42355) relative to the initial amount of maleimide-activated drug. Incubate for an additional 30 minutes.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unreacted drug-linker, free drug, and unconjugated antibody.

Materials:

-

Crude ADC solution from Protocol 2

-

Purification Buffer: PBS, pH 7.4

-

Size Exclusion Chromatography (SEC) column or Tangential Flow Filtration (TFF) system

Procedure:

-

Concentrate the crude ADC solution using an appropriate centrifugal filter device.

-

Purify the ADC using either SEC or TFF.

-

SEC: Equilibrate the SEC column with Purification Buffer and load the concentrated ADC solution. Collect the fractions corresponding to the high molecular weight ADC peak.

-

TFF: Use a TFF system with an appropriate molecular weight cut-off membrane to exchange the buffer and remove low molecular weight impurities.

-

-

Pool the purified ADC fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).

Protocol 4: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[4]

Method 1: UV-Vis Spectroscopy

-

Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

-

Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

-

The DAR is the molar ratio of the drug to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

-

HIC can separate ADC species with different numbers of conjugated drugs.

-

The weighted average DAR can be calculated from the peak areas of the different species.

Method 3: Mass Spectrometry (MS)

-

LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the different drug-loaded species and the average DAR.[4]

B. Analysis of Purity and Aggregation

-

Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the purified ADC sample.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC and assess its purity.

Mandatory Visualizations

Caption: Experimental workflow for antibody-drug conjugation.

Caption: ADC mechanism of action.

References

Application Notes and Protocols for 11-Maleimidoundecanoic Acid Hydrazide in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. 11-Maleimidoundecanoic Acid Hydrazide is a heterobifunctional crosslinker designed for the development of ADCs with an acid-labile hydrazone linkage.

This molecule features two reactive functional groups:

-

A maleimide (B117702) group: This group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues on the antibody, forming a stable thioether bond. This allows for controlled conjugation to the antibody.

-

A hydrazide group: This group reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone bond. This functionality is often used to attach the cytotoxic payload, which may be modified to contain a carbonyl group. The resulting hydrazone linker is designed to be stable at physiological pH (around 7.4) in the bloodstream but is susceptible to hydrolysis in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) within the target cancer cell, leading to the release of the cytotoxic payload.[1][2]

These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs using this compound, as well as methods for evaluating their in vitro and in vivo performance.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₅N₃O₃ |

| Molecular Weight | 295.38 g/mol |

| CAS Number | 359436-62-7 |

| Reactive Groups | Maleimide, Hydrazide |

| Reactivity | Sulfhydryls (thiols), Carbonyls (aldehydes/ketones) |

| Spacer Arm Length | ~19.0 Å |

Table 2: Comparative Stability of ADC Linkers

| Linker Type | Cleavage Mechanism | Stability in Plasma (pH 7.4) | Notes |

| Hydrazone | Acid Hydrolysis | Moderate; can be susceptible to slow hydrolysis.[1][3] | Release is triggered by the low pH of endosomes and lysosomes.[2] |

| Disulfide | Reduction | Variable; depends on steric hindrance. | Cleaved by high intracellular glutathione (B108866) concentrations. |

| Peptide (e.g., Val-Cit) | Enzymatic (Cathepsin B) | High | Generally very stable in circulation.[1] |

| Thioether (non-cleavable) | Proteolytic Degradation | Very High | Drug is released after lysosomal degradation of the antibody.[1] |

Note: Stability can be influenced by the specific molecular context of the linker and the surrounding amino acid residues.

Table 3: Typical Performance Characteristics of Hydrazone-Linked ADCs

| Parameter | Typical Range/Value | Method of Determination |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | UV-Vis Spectroscopy, HIC, RP-HPLC, Mass Spectrometry[][5] |

| In Vitro Cytotoxicity (IC₅₀) | Sub-nanomolar to micromolar | MTT, XTT, or other cell viability assays[6][7] |

| Plasma Half-life (ADC) | Days | ELISA, LC-MS/MS[8] |

| In Vivo Efficacy | Tumor growth inhibition/regression | Xenograft or patient-derived xenograft (PDX) models[9][10] |

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody using this compound

This protocol describes a common two-step approach where the linker is first reacted with the payload, and the resulting linker-payload conjugate is then attached to the antibody.

Step 1: Activation of the Cytotoxic Payload and Reaction with this compound

-

Payload Modification (if necessary): The cytotoxic drug must possess a carbonyl group (aldehyde or ketone) for reaction with the hydrazide. If the payload does not have a suitable functional group, it must be chemically modified to introduce one.

-

Reaction:

-

Dissolve the carbonyl-containing payload and a slight molar excess (e.g., 1.1 equivalents) of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

The product of this reaction is the maleimide-activated linker-payload conjugate.

-

-

Purification: Purify the maleimide-activated linker-payload conjugate using flash chromatography or preparative HPLC to remove unreacted starting materials.

Step 2: Antibody Reduction and Conjugation

-

Antibody Preparation:

-

Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA).

-

-

Partial Reduction of Interchain Disulfides:

-

To generate free sulfhydryl groups for conjugation, partially reduce the antibody's interchain disulfide bonds.

-

Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. The molar ratio of the reducing agent to the antibody will determine the average number of sulfhydryl groups generated per antibody and thus influence the final Drug-to-Antibody Ratio (DAR). This step requires optimization for each specific antibody.[11]

-

Incubate the reaction at 37°C for 30 minutes.[11]

-

Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (PBS with EDTA, pH 7.2-7.5).[11]

-

-

Conjugation Reaction:

-

Immediately after purification, add the maleimide-activated linker-payload conjugate (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the linker-payload conjugate over the antibody is 5-10 fold, but this should be optimized.

-

Incubate the reaction at 4°C or room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Stop the conjugation reaction by adding a molar excess of a quenching reagent such as N-acetylcysteine or cysteine to react with any unreacted maleimide groups.

-

Step 3: Purification of the Antibody-Drug Conjugate

-

Purification: Remove unconjugated linker-payload, quenching reagent, and other small molecules from the ADC using size-exclusion chromatography (SEC) or tangential flow filtration.

-

Further Purification (Optional): To obtain a more homogeneous ADC with a specific DAR, hydrophobic interaction chromatography (HIC) can be used to separate different DAR species.[12]

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: This is a simple method to determine the average DAR. It requires measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance. The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients and the Beer-Lambert law.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will have longer retention times. The weighted average DAR can be calculated from the peak areas of the different DAR species.[5]

-

Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light chain and heavy chain), allowing for the precise determination of the number of conjugated drug molecules.[5]

2. Analysis of Purity and Aggregation:

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.

3. In Vitro Cytotoxicity Assay (MTT Assay):

This assay measures the ability of the ADC to kill target cancer cells.

-

Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.[13]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).[13]

4. In Vitro Plasma Stability Assay:

This assay evaluates the stability of the ADC and the linker in plasma.

-

Incubation: Incubate the ADC in plasma (human, mouse, etc.) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples to quantify the amount of intact ADC and released payload. This can be done by ELISA to measure the concentration of antibody-conjugated drug or by LC-MS/MS to measure the free payload.[8][15]

5. In Vivo Efficacy Study:

This study assesses the anti-tumor activity of the ADC in an animal model.

-

Tumor Model: Use an appropriate xenograft or PDX mouse model with tumors expressing the target antigen.[9]

-

ADC Administration: Administer the ADC, vehicle control, and other control antibodies intravenously to the tumor-bearing mice.

-

Tumor Volume Measurement: Measure tumor volumes periodically.

-

Data Analysis: Plot tumor growth curves and evaluate the anti-tumor efficacy of the ADC.

Mandatory Visualizations

Caption: Workflow for ADC synthesis and characterization.

Caption: Mechanism of action for a hydrazone-linked ADC.

References

- 1. adcreview.com [adcreview.com]

- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols: Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of glycoproteins is a critical technique in proteomics, drug development, and diagnostics. 11-Maleimidoundecanoic Acid Hydrazide is a heterobifunctional crosslinker that enables the covalent linkage of glycoproteins to other molecules, such as therapeutic agents, imaging probes, or solid supports for affinity purification. This molecule contains two reactive groups: a hydrazide moiety that reacts with aldehydes, and a maleimide (B117702) group that reacts with sulfhydryl groups.

The labeling strategy involves two main steps. First, the glycan moieties of the glycoprotein (B1211001) are oxidized using sodium periodate (B1199274) to generate reactive aldehyde groups. This oxidation is often targeted to sialic acid residues under mild conditions.[1][2] Subsequently, the hydrazide group of this compound forms a stable hydrazone bond with the newly formed aldehydes on the glycoprotein.[3][4] The maleimide end of the linker is then available to react with a sulfhydryl-containing molecule, such as a cysteine residue on another protein or a peptide, forming a stable thioether linkage.[5][6] This approach allows for the site-specific conjugation of molecules to the carbohydrate portion of a glycoprotein, often preserving the protein's biological activity as the modification is distal from the protein's active sites.[4][5]

Core Principles

The labeling process is based on two well-established bioorthogonal reactions:

-

Periodate Oxidation of Glycans: Sodium meta-periodate (NaIO₄) selectively oxidizes cis-diols present in the carbohydrate residues of glycoproteins, particularly in sialic acids, to create aldehyde groups.[1][2]

-

Hydrazide-Aldehyde Ligation: The hydrazide group (-CONHNH₂) of the linker reacts with the generated aldehyde groups on the glycoprotein to form a stable covalent hydrazone bond.[3][4]

-

Maleimide-Thiol Conjugation: The maleimide group reacts specifically with sulfhydryl groups (-SH) from cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[6][7]

Data Presentation

The following tables summarize the key quantitative parameters for the glycoprotein labeling protocol. These values are starting points and may require optimization for specific glycoproteins and conjugation partners.

Table 1: Periodate Oxidation Parameters

| Parameter | Recommended Range | Notes |

| Glycoprotein Concentration | 1-10 mg/mL | Higher concentrations can lead to aggregation. |

| Sodium Periodate (NaIO₄) Concentration | 1-10 mM | Use lower concentrations (1-2 mM) for selective oxidation of sialic acids.[1][2] |

| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | Other buffers can be used, but avoid amine-containing buffers. |

| Temperature | 4°C to Room Temperature | 4°C is preferred to minimize potential side reactions. |

| Incubation Time | 15-60 minutes | Protect from light to prevent degradation of the periodate.[1] |

| Quenching Reagent | 15 mM Glycerol or Ethylene Glycol | Quenches excess periodate. |

Table 2: Hydrazide Ligation and Maleimide Conjugation Parameters

| Parameter | Recommended Range | Notes |

| Molar Excess of Linker to Glycoprotein | 10-50 fold | Optimization is crucial to control the degree of labeling. |

| Reaction Buffer (Hydrazide Ligation) | 0.1 M Sodium Acetate, pH 5.5 | Same as oxidation buffer for convenience. |

| Incubation Time (Hydrazide Ligation) | 2 hours to overnight | Longer incubation times can increase labeling efficiency.[1] |

| Reaction Buffer (Maleimide Conjugation) | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Maintain pH between 6.5 and 7.5 for optimal maleimide reactivity.[6] |

| Molar Excess of Sulfhydryl Molecule | 1.5-5 fold over labeled glycoprotein | Prevents cross-linking of the glycoprotein if it contains free thiols. |

| Incubation Time (Maleimide Conjugation) | 2-4 hours | |

| Quenching Reagent (Maleimide Reaction) | 10 mM Cysteine or β-mercaptoethanol | Quenches unreacted maleimide groups. |

Experimental Protocols

Protocol 1: Periodate Oxidation of Glycoprotein

This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein.